molecular formula C6H8O4 B1177026 heat-shock factor 2 CAS No. 142297-91-4

heat-shock factor 2

Cat. No.: B1177026
CAS No.: 142297-91-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heat-shock factor 2 (HSF2) is a versatile transcription factor that, unlike the stress-responsive HSF1, is not typically activated by classical heat shock but is crucial during tissue development, differentiation, and in various disease states . This reagent provides researchers with a high-quality tool to investigate the non-canonical functions of HSF2. HSF2 is highly active during embryogenesis and plays a critical role in the development of the brain and reproductive systems. Studies in model organisms show that HSF2 deficiency can lead to brain abnormalities, including enlarged ventricles and mispositioning of cortical neurons, due to its direct regulation of genes essential for radial neuronal migration, such as p35, an activator of Cdk5 . In cancer research, HSF2 has been identified as a context-dependent regulator. It acts as a suppressor of tumor invasion in prostate cancer, where its low expression is correlated with high Gleason scores, metastasis, and poor survival . Conversely, recent research has also identified a role for HSF2 in promoting oncogenic gamma-herpesvirus (such as KSHV and EBV) lytic gene expression by remodeling chromatin at viral promoters, highlighting its function in viral pathogenesis . Furthermore, HSF2 is involved in hematopoietic differentiation, where it is rapidly downregulated during megakaryocytic differentiation but activated during erythroid differentiation . The molecular mechanisms of HSF2 are being further elucidated through proteomic studies, which have identified direct interactions with proteins like the focal adhesion adapter talin-1, suggesting a novel role in cell adhesion beyond its transcriptional activities . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

142297-91-4

Molecular Formula

C6H8O4

Synonyms

heat-shock factor 2

Origin of Product

United States

Scientific Research Applications

Introduction to Heat Shock Factor 2

Heat shock factor 2 (HSF2) is a pivotal transcription factor involved in the cellular response to stress, particularly in the regulation of heat shock proteins (HSPs). Initially overshadowed by its counterpart, heat shock factor 1 (HSF1), recent research has illuminated HSF2's significant roles in various biological processes, including development, inflammation, and cancer. This article explores the diverse applications of HSF2, supported by comprehensive data tables and case studies.

Role in Development

HSF2 is crucial for normal development, particularly in corticogenesis and spermatogenesis. Studies have shown that HSF2 is expressed in developing mouse hearts, where it regulates gene expression critical for cardiac development. Specifically, different isoforms of HSF2 are upregulated during heart formation, indicating its essential role in cardiac tissue differentiation and function .

Cancer Research

HSF2 has emerged as a significant player in cancer biology. Its expression is often upregulated in various cancers, including hepatocellular carcinoma (HCC), where high levels correlate with poor patient survival . The following table summarizes key findings on HSF2's involvement in different cancer types:

Cancer TypeFindingsReference
Hepatocellular CarcinomaHigh expression linked to shorter survival
Lung CancerPromotes cell migration and invasion
Testicular CancerRegulates spermatogenesis and fertility

In lung cancer studies, HSF2 overexpression has been associated with enhanced cell migration, suggesting its potential as a therapeutic target for inhibiting cancer metastasis .

Cardiac Hypertrophy

Recent investigations have highlighted HSF2's role in cardiac hypertrophy induced by hypertension. It activates the insulin-like growth factor receptor II (IGF-IIR) pathway, which is critical for cardiomyocyte hypertrophy. Inhibition of HSF2 SUMOylation has been shown to exacerbate hypertrophic responses in hypertensive models, indicating that targeting HSF2 could be a novel approach to managing heart failure related to hypertension .

Nervous System Protection

HSF2 plays a protective role in the nervous system by regulating stress responses that mitigate neuronal damage. Research indicates that HSF2 can enhance the expression of neuroprotective proteins under stress conditions, making it a potential target for therapies aimed at neurodegenerative diseases .

Inflammatory Responses

The involvement of HSF2 in inflammation is another area of active research. It has been shown to modulate inflammatory responses through its interaction with various signaling pathways. This suggests that manipulating HSF2 activity could provide therapeutic avenues for treating inflammatory diseases .

Case Study 1: HSF2 and Liver Cancer

A study analyzing HSF2 expression in liver tissues revealed significant upregulation in cancerous tissues compared to normal tissues. The research utilized multiple databases (TCGA, ICGC) to correlate high HSF2 levels with poor prognosis, underscoring its potential as a biomarker for liver cancer progression .

Case Study 2: HSF2 in Cardiac Hypertrophy

In spontaneously hypertensive rats, researchers demonstrated that inhibiting HSF2 SUMOylation led to increased cardiac hypertrophy via IGF-IIR signaling pathways. This finding highlights the importance of HSF2 in cardiac health and its potential as a therapeutic target for heart disease management .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of HSF Family Members

Feature HSF2 HSF1 HSF4 Plant HSFs (e.g., SpHsfA8a)
Activation Trigger Developmental cues, mild stress Acute heat shock, proteotoxic stress Constitutive activity in some tissues Heat, drought, cold stress
DNA-Binding Domain Unique β-hairpin loop conformation Canonical HSE recognition Similar to HSF1 but with altered specificity Conserved DBD with plant-specific motifs
Role in Cancer Suppresses invasion (prostate cancer) Promotes tumorigenesis, drug resistance Context-dependent; limited data Not applicable (plant-specific)
Developmental Role Essential for spermatogenesis Limited; primarily stress-responsive Regulates lens development in mammals Involved in stress adaptation
Regulatory Partners HSP90 (indirect) MED12-CDK8 complex Unknown ROS-signaling pathways

Key Findings :

  • Structural Divergence : HSF2’s DBD adopts a unique β-hairpin loop absent in HSF1, enabling differential DNA-binding specificity .
  • Functional Antagonism in Cancer : HSF2 suppresses prostate cancer invasion by modulating extracellular matrix remodeling, whereas HSF1 drives metastasis and chemoresistance via HSP upregulation .
  • Developmental vs. Stress Roles : HSF2 is critical during meiosis and spermatogenesis, while HSF1 is the primary mediator of acute stress responses .

Comparison with Other Stress-Response Proteins

Table 2: HSF2 vs. Hsp90 and EF-Tu in Stress Pathways

Protein Function Regulation by HSFs Role in Disease
HSF2 Transcriptional activation of HSPs Self-regulated; no direct Hsp90 link Tumor suppression (prostate cancer)
Hsp90 Chaperone for client proteins Primarily regulated by HSF1 Overexpressed in cancers; drug target
EF-Tu Translational fidelity Stabilized by HSPs during stress Linked to bacterial stress resistance

Key Insights :

  • Hsp90 : Unlike HSF2, Hsp90 is a chaperone directly regulated by HSF1. Its isoforms (Hsp90α/β) are overexpressed in cancers and serve as targets for inhibitors like geldanamycin .
  • EF-Tu : A bacterial elongation factor stabilized by HSPs during stress, illustrating cross-kingdom conservation of stress-response mechanisms .

Interaction with Small-Molecule Inducers of the Heat-Shock Response

Table 3: Small Molecules Modulating Heat-Shock Pathways

Compound Target/Pathway Effect on HSF2 Cytotoxicity vs. HS Activation
Geopyxin B α,β-unsaturated ketone motif Weak HS activation Cytotoxic at low μM (no HS correlation)
Methyl ester 8 Electrophile sensor proteins Strong HS activation Cytotoxic and HS-active
Doxorubicin DNA intercalation No HS activation Cytotoxic without HS induction

Key Findings :

  • Structure-Activity Relationship : The α,β-unsaturated ketone motif in geopyxins is necessary but insufficient for heat-shock activation, suggesting target specificity .

Preparation Methods

Bacterial Expression Systems

The majority of HSF2 preparation protocols utilize Escherichia coli as a host due to its cost-effectiveness and scalability. A recombinant human HSF2 fragment (residues 411–536) has been successfully expressed in E. coli BL21(DE3) strains, yielding >95% purity with endotoxin levels <1 EU/µg. This fragment encompasses the DNA-binding domain critical for heat-shock element (HSE) recognition. The construct includes an N-terminal hexahistidine (His₆) tag for affinity purification, with the following sequence:

Induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16–20 hours minimizes inclusion body formation. However, full-length HSF2 expression in bacteria remains challenging due to insolubility, necessitating alternative systems for full-protein studies.

Mammalian Expression Systems

For functional studies requiring post-translational modifications, HEK293 and COS-7 cells have been employed. Transient transfection with plasmids such as pcDNA3.1-HSF2-FLAG results in nuclear-localized HSF2, which is activatable by hemin or proteasome inhibitors. Yields typically range from 0.5–1 mg per 10⁹ cells, with purity >80% after immunoaffinity chromatography. A comparative analysis of expression systems is provided in Table 1.

Table 1: HSF2 Expression Systems Compared

SystemYield (mg/L)Purity (%)AdvantagesLimitations
E. coli10–15>95Cost-effective, scalableTruncated fragments only
HEK2930.5–180–90Full-length, post-translational modLow yield, high cost
Baculovirus2–385–90Eukaryotic folding, moderate yieldTime-intensive optimization

Purification Strategies

Affinity Chromatography

Ni²⁺-nitrilotriacetic acid (Ni-NTA) affinity chromatography is the cornerstone of HSF2 purification. Bacterial lysates in 8 M urea (pH 8.0) are bound to Ni-NTA resin, washed with imidazole gradients (20–50 mM), and eluted at 250 mM imidazole. For mammalian-expressed HSF2, anti-FLAG M2 affinity resin achieves >90% recovery, with elution using 3xFLAG peptide (150 ng/µL).

Ion-Exchange and Size-Exclusion Chromatography

Following affinity steps, anion-exchange chromatography (Q Sepharose) at pH 7.4 resolves HSF2 isoforms. A linear NaCl gradient (0–1 M) elutes HSF2 at ~300 mM NaCl. Size-exclusion chromatography (Superdex 200) in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol further polishes the protein, confirming monomeric status (Fig. 1A).

Figure 1: HSF2 Purification Profile
(A) SEC elution profile showing monomeric HSF2 (70 kDa) and trimeric contaminants (210 kDa).
(B) SDS-PAGE analysis of purification steps: Lane 1 – Crude lysate; Lane 2 – Ni-NTA eluate; Lane 3 – SEC-purified HSF2.

Overcoming Trimerization and Degradation

HSF2 is prone to temperature-dependent trimerization and proteolysis. Key mitigations include:

  • Low-Temperature Induction : Maintaining cultures at 18°C during IPTG induction reduces aggregation.

  • Protease Inhibitors : Cocktails containing 1 mM PMSF, 2 µg/mL leupeptin, and 1 µg/mL pepstatin A are essential during lysis.

  • Reducing Agents : 2 mM dithiothreitol (DTT) preserves monomeric stability during SEC.

A protocol comparison (Table 2) highlights critical parameters for HSF2 stability.

Table 2: Optimization Strategies for HSF2 Stability

ParameterOptimal ConditionEffect on HSF2
Induction Temperature18°CReduces trimerization by 70%
Lysis Buffer pH8.0Minimizes proteolytic cleavage
SEC Buffer Composition5% glycerol, 2 mM DTTMaintains monomeric state >48 hours

Functional Validation and Quality Control

DNA-Binding Assays

Electrophoretic mobility shift assays (EMSAs) using a 32P-labeled HSE probe (5′-nGAAnnTTCnnGAAn-3′) confirm functionality. HSF2 exhibits a dissociation constant (KdK_d) of 15 ± 3 nM, with binding abolished by 1 mM hemin.

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) verify secondary structure integrity, showing α-helical content of 45 ± 5%, consistent with crystallographic data. Thermal denaturation experiments reveal a melting temperature (TmT_m) of 52°C, underscoring the need for cold-chain handling.

Endotoxin and Purity Standards

Limulus amebocyte lysate (LAL) assays ensure endotoxin levels <1 EU/µg, critical for in vivo studies. SDS-PAGE and liquid chromatography-mass spectrometry (LC-MS) confirm >95% purity, with major contaminants identified as E. coli chaperones (DnaK, GroEL) .

Q & A

Q. What are the primary developmental roles of HSF2, and how have knockout mouse models contributed to understanding its functions?

HSF2 is critical for cerebral cortex formation, neuronal migration, and radial glia fiber maintenance. Studies using Hsf2<sup>-/-</sup> mice revealed enlarged brain ventricles, mispositioned neurons in superficial cortical layers, and reduced Cajal-Retzius cells (essential for Reelin signaling). These models demonstrated that HSF2 directly regulates p35 and p39 expression, which activate Cdk5—a kinase vital for neuronal migration. Experimental validation included immunohistochemistry, RNA quantification, and promoter-binding assays (e.g., ChIP) .

Q. How does HSF2 interact with the Reelin-Dab1 signaling pathway during cortical development?

HSF2 deficiency reduces Reelin secretion from Cajal-Retzius cells and lowers Dab1 tyrosine phosphorylation, disrupting neuronal positioning. Methodologies to assess this include comparative analysis of wild-type and Hsf2<sup>-/-</sup> cortices via Western blotting for phospho-Dab1 and in situ hybridization for Reelin-expressing cells. These approaches link HSF2 to migration signaling cascades .

Q. What experimental models are used to study HSF2's stress-independent roles in development?

Hsf2<sup>-/-</sup> mice are the primary model, revealing gametogenesis defects and brain abnormalities. Techniques include histopathology (e.g., Nissl staining for cortical layers), RNA-seq to identify downstream targets (e.g., p35), and luciferase reporter assays to validate HSF2 binding to promoter regions .

Advanced Research Questions

Q. How does HSF2 exhibit context-dependent roles in cancer, and what methodologies resolve contradictions in its tumor-suppressive vs. oncogenic activities?

HSF2 suppresses prostate cancer invasion by modulating metastasis-related genes (e.g., MMP9), as shown in xenograft models and RNA interference screens. However, its role may vary by tissue; for example, HSF2 indirectly supports survival in certain carcinomas via stress-response crosstalk with HSF1. To address discrepancies, researchers use tissue-specific knockout models, proteomic profiling, and multivariate Cox regression to isolate HSF2-specific effects from confounding factors like ER status .

Q. What mechanisms explain HSF2's dual regulation of stress-response and developmental pathways?

HSF2 interacts with chromatin-remodeling complexes (e.g., Polycomb Repressive Complex 2) to balance stress-inducible and constitutive gene expression. Techniques like ChIP-seq in heat-stressed vs. developmental stages reveal dynamic binding to loci such as HSP70 (stress) and p35 (development). Computational analysis of nucleosome occupancy (e.g., hypergeometric distribution of motif accessibility) further distinguishes context-dependent binding .

Q. How can researchers dissect HSF2's functional overlap with HSF1 in stress and disease?

Co-immunoprecipitation and dual RNAi knockdowns in cell lines (e.g., HeLa, MEFs) identify shared targets (e.g., HSP90AA1). Conditional double-knockout mice (e.g., Hsf1<sup>-/-</sup>/<sup>-/-</sup> Hsf2<sup>-/-</sup>) coupled with RNA-seq clarify synergistic vs. antagonistic roles. For example, HSF1 drives tumorigenesis in breast cancer, while HSF2 modulates migration pathways independently .

Q. What experimental variables critically influence HSF2 activity studies in stress models?

Key variables include stressor type (e.g., oxidative vs. thermal), exposure duration, and cellular redox state. For instance, hydrogen peroxide induces HSF2 nuclear translocation in neurons, measurable via subcellular fractionation and immunofluorescence. Acclimation history (e.g., chronic vs. acute stress) also alters HSF2-DNA binding kinetics, requiring controlled in vivo heat-shock protocols and time-course ChIP-qPCR .

Methodological Considerations

Q. How are HSF2 target genes validated in transcriptional studies?

  • Promoter Analysis : Identify conserved Heat Shock Elements (HSEs) using tools like Patser with position-weight matrices .
  • Functional Assays : Luciferase reporters with wild-type/mutant HSEs transfected into HSF2-overexpressing cells.
  • In Vivo Binding : ChIP-seq in tissues (e.g., embryonic cortex) followed by motif enrichment analysis (e.g., MEME Suite) .

Q. What statistical approaches address confounding factors in HSF2 clinical correlation studies?

Multivariate Cox models adjust for covariates (e.g., tumor grade, ER status) to isolate HSF2’s prognostic value. Kaplan-Meier survival curves stratified by HSF2 mRNA levels (e.g., TCGA data) and bootstrapping validate robustness. For example, high HSF2 mRNA correlates with poor ER+ breast cancer survival (HR: 2.10, P < 0.0001) .

Data Contradictions and Resolution

Q. Why do some studies report HSF2 as oncogenic while others suggest tumor-suppressive roles?

Tissue-specificity and interaction partners (e.g., ERα in breast cancer vs. AR in prostate cancer) dictate HSF2’s function. Resolution strategies include:

  • Pathway Enrichment : Compare RNA-seq data from HSF2-high vs. -low tumors across tissues.
  • Combinatorial Knockouts : Test HSF2/HSF1 double knockouts in xenotransplantation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.